Cas no 1878151-58-6 (5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol)

5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol structure
1878151-58-6 structure
Product name:5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol
CAS No:1878151-58-6
MF:C28H24N2O3
Molecular Weight:436.501767158508
CID:4626289
PubChem ID:137700368

5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol 化学的及び物理的性質

名前と識別子

    • 5,8-Di(1H-indol-3-yl)-7-methoxy-2,2-dimethyl-2H-chromen-6-ol
    • Kumbicin C
    • 5,8-bis(1H-indol-3-yl)-7-methoxy-2,2-dimethylchromen-6-ol
    • CS-0085664
    • HY-122467
    • 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol
    • CHEBI:201720
    • 1878151-58-6
    • インチ: InChI=1S/C28H24N2O3/c1-28(2)13-12-18-23(19-14-29-21-10-6-4-8-16(19)21)25(31)27(32-3)24(26(18)33-28)20-15-30-22-11-7-5-9-17(20)22/h4-15,29-31H,1-3H3
    • InChIKey: XQUDQEFLDBAHTH-UHFFFAOYSA-N
    • SMILES: COC1C(C2C3C(=CC=CC=3)NC=2)=C2C(C=CC(O2)(C)C)=C(C2C3C(=CC=CC=3)NC=2)C=1O

計算された属性

  • 精确分子量: 436.17869263g/mol
  • 同位素质量: 436.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 33
  • 回転可能化学結合数: 3
  • 複雑さ: 741
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 6
  • トポロジー分子極性表面積: 70.3Ų

5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
BioAustralis
BIA-K1640-0.25 mg
Kumbicin C
1878151-58-6 >95%byHPLC
0.25mg
$175.00 2023-09-14
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67496-1mg
Kumbicin C
1878151-58-6 98%
1mg
¥7144.00 2022-04-26
BioAustralis
BIA-K1640-1 mg
Kumbicin C
1878151-58-6 >95%byHPLC
1mg
$613.00 2023-09-14
BioAustralis
BIA-K1640-1mg
Kumbicin C
1878151-58-6 >95% by HPLC
1mg
$665.00 2024-08-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
K911896-1mg
Kumbicin C
1878151-58-6 98%
1mg
¥12,398.00 2022-01-13
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67496-250ug
Kumbicin C
1878151-58-6 98%
250ug
¥2380.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R123256-1mg
Kumbicin C,98%
1878151-58-6 98%
1mg
¥8216 2023-09-09
BioAustralis
BIA-K1640-0.25mg
Kumbicin C
1878151-58-6 >95% by HPLC
0.25mg
$190.00 2024-08-21
1PlusChem
1P01EQML-1mg
5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol
1878151-58-6 ≥95%
1mg
$721.00 2024-06-17
A2B Chem LLC
AX66509-1mg
5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol
1878151-58-6 ≥95%
1mg
$538.00 2024-04-20

5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol 関連文献

5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-olに関する追加情報

Research Brief on 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol (CAS: 1878151-58-6)

Recent studies on the compound 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol (CAS: 1878151-58-6) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This benzopyran derivative, characterized by its unique indole substitutions, has demonstrated promising biological activities, particularly in the modulation of key signaling pathways involved in inflammation and cancer progression.

The synthesis and structural elucidation of this compound have been detailed in recent publications, with a focus on its stereochemistry and functional group interactions. Advanced spectroscopic techniques, including NMR and mass spectrometry, were employed to confirm its molecular structure and purity. These studies underscore the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation.

In vitro and in vivo studies have revealed that 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol exhibits potent inhibitory effects on pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These findings suggest its potential application in the treatment of chronic inflammatory diseases. Additionally, preliminary data indicate its ability to induce apoptosis in certain cancer cell lines, possibly through the activation of intrinsic apoptotic pathways.

Mechanistic investigations have further explored the compound's interaction with cellular targets, including kinases and transcription factors. Molecular docking simulations have provided insights into its binding affinity and selectivity, which are critical for its therapeutic efficacy. These computational studies are complemented by experimental validations, ensuring the reliability of the proposed mechanisms.

Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Current research efforts are directed toward structural modifications to enhance its drug-like characteristics while retaining its biological activity. Collaborative studies between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol represents a promising scaffold for the development of new therapeutics. Its multifaceted biological activities and relatively simple synthetic route make it an attractive candidate for further investigation. Future studies should focus on elucidating its full therapeutic potential and addressing any potential toxicity concerns to pave the way for preclinical development.

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